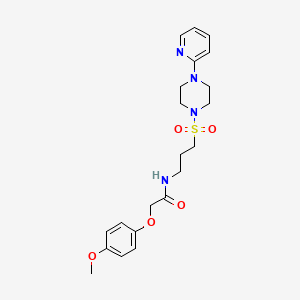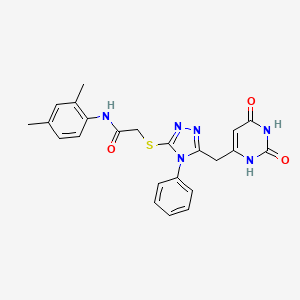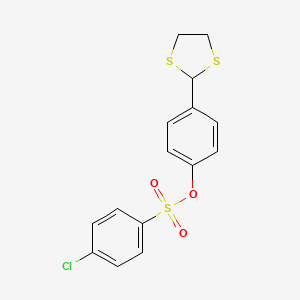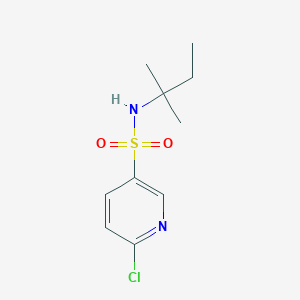
2-(4-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the aromatic rings in the phenoxy and pyridinyl groups would likely contribute to the compound’s stability, while the piperazinyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the methoxy group could potentially undergo demethylation reactions, while the pyridinyl group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
Chemical inhibitors of Cytochrome P450 (CYP) isoforms play a crucial role in the study of drug metabolism and drug-drug interactions. Compounds similar in structure to the one mentioned can act as selective inhibitors or modulators of CYP enzymes, providing insights into the metabolism of various pharmaceuticals and the potential for drug-drug interactions. Selective inhibitors for CYP isoforms, such as ketoconazole for CYP3A4 and tranylcypromine for CYP2A6, highlight the importance of chemical specificity in pharmacokinetic research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
DNA Binding and Minor Groove Binders
Compounds with structural similarities to the one have been studied for their ability to interact with DNA, particularly through binding to the minor groove. This interaction is crucial for the design of novel therapeutics targeting genetic diseases and cancer. The synthetic dye Hoechst 33258, for instance, is known for its strong binding to the minor groove of double-stranded B-DNA, illustrating the potential of such compounds in molecular biology and drug design (Issar & Kakkar, 2013).
Nucleophilic Aromatic Substitution Reactions
The reaction mechanisms involving nucleophilic aromatic substitution provide fundamental insights into chemical synthesis and the reactivity of aromatic compounds. Understanding these mechanisms is essential for the development of new synthetic routes in pharmaceutical chemistry, highlighting the importance of research into compounds that can undergo or catalyze such reactions (Pietra & Vitali, 1972).
Pharmacological Activities of Piperazine Derivatives
Piperazine derivatives are known for a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects. The structural moiety present in the compound of interest suggests potential bioactivity, emphasizing the significance of piperazine derivatives in medicinal chemistry and drug discovery efforts. Research into piperazine-based compounds has led to the development of drugs with various therapeutic uses, underscoring the versatility of this chemical scaffold (Rathi, Syed, Shin, & Patel, 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-29-18-6-8-19(9-7-18)30-17-21(26)23-11-4-16-31(27,28)25-14-12-24(13-15-25)20-5-2-3-10-22-20/h2-3,5-10H,4,11-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFYIJHJFFNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)
![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)


![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)
![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)


![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)


